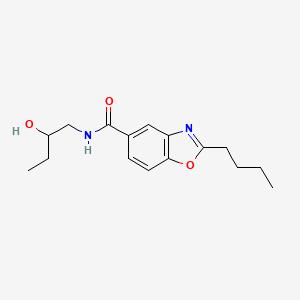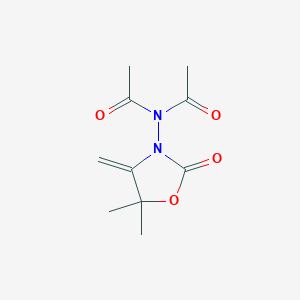![molecular formula C17H22FN3O B5962591 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a member of the morpholine family and is commonly referred to as DMF. DMF is a potent and selective ligand for the dopamine D3 receptor, which is implicated in a range of neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
DMF exerts its effects through the modulation of the dopamine D3 receptor. The compound binds to the receptor and induces a conformational change, which leads to the activation of downstream signaling pathways. These pathways can lead to changes in dopamine release and neurotransmission, which can have a significant impact on the symptoms of neurological disorders.
Biochemical and Physiological Effects:
DMF has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase dopamine release in the striatum, which is a key region involved in reward processing and addiction. DMF has also been shown to decrease the activity of the prefrontal cortex, which is implicated in cognitive processes such as decision-making and impulse control. These effects can have a significant impact on the symptoms of neurological disorders and can potentially lead to the development of new therapeutic strategies.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages for lab experiments. The compound is highly selective for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. DMF is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, there are also some limitations to using DMF in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, DMF has a high affinity for the dopamine D3 receptor, which can make it difficult to study the effects of other neurotransmitters and receptors.
Orientations Futures
There are several future directions for research on DMF. One potential avenue is to investigate the effects of DMF on other neurotransmitter systems, such as the serotonin and glutamate systems. Another potential area of research is to investigate the long-term effects of DMF on neurological disorders. Additionally, there is potential for the development of new therapeutic strategies based on the modulation of the dopamine D3 receptor using compounds such as DMF. Overall, DMF has significant potential for advancing our understanding of neurological disorders and developing new therapeutic strategies.
Méthodes De Synthèse
DMF can be synthesized through a multistep process that involves the reaction of 3-fluorobenzylamine with 1,2-dimethylimidazole-5-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride and the reaction of the resulting amine with morpholine. The final product is purified through column chromatography to obtain pure DMF.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in medical research. The compound has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of neurological disorders, including addiction, schizophrenia, and Parkinson's disease. DMF has been shown to modulate the activity of the dopamine D3 receptor, which can lead to changes in dopamine release and neurotransmission. These effects can have a significant impact on the symptoms of neurological disorders and can potentially lead to the development of new therapeutic strategies.
Propriétés
IUPAC Name |
4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[(3-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-13-19-10-16(20(13)2)11-21-6-7-22-17(12-21)9-14-4-3-5-15(18)8-14/h3-5,8,10,17H,6-7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMFRQVOZDZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5962512.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5962525.png)
![ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5962537.png)

![{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol](/img/structure/B5962547.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)

![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)

![2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5962619.png)